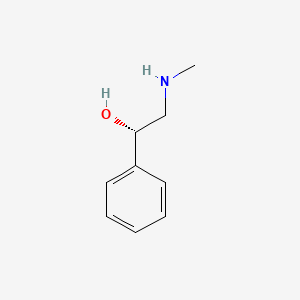

(+)-Halostachine

Beschreibung

Eigenschaften

IUPAC Name |

(1S)-2-(methylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTYHONEGJTYQV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65058-52-8 | |

| Record name | Halostachine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HALOSTACHINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPI3LS233B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of (+)-Halostachine from Halostachys caspika: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Halostachine, chemically known as N-methyl-β-phenylethanolamine, is a biogenic amine structurally related to other well-known stimulants such as ephedrine and synephrine. It was first isolated from the Asian shrub Halostachys caspica, a plant adapted to saline environments. The initial discovery was credited to Syrneva, with the structural elucidation later corrected by Menshikov and Rubinstein. In its natural form within Halostachys caspica, halostachine exists as a single stereoisomer, specifically the levorotatory enantiomer, designated as (-)-halostachine. Its structural similarity to other adrenergic compounds has sparked interest in its potential pharmacological effects.

Physicochemical Properties of (-)-Halostachine

A summary of the key physicochemical properties of the naturally occurring (-)-halostachine is presented in Table 1. This data is fundamental for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of (-)-Halostachine

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | (1R)-2-(methylamino)-1-phenylethanol |

| Appearance | Colorless solid |

| Melting Point | 43-45 °C[1][2] |

| Specific Rotation ([α]D) | -47.03°[1] |

| Melting Point (HCl salt) | 113-114 °C[1] |

| Specific Rotation ([α]D of HCl salt) | -52.21°[1] |

Generalized Experimental Protocol for Isolation

While the specific, detailed protocol from the original isolation by Syrneva is not readily accessible, a generalized procedure for the extraction and purification of alkaloids from plant material can be applied. This protocol is based on the basic nature of alkaloids and their differential solubility in acidic and basic solutions. A 2014 study on the flavonoids from Halostachys caspica provides a modern example of extraction from this plant, which can be adapted for alkaloid isolation[3].

Plant Material Collection and Preparation

-

Collection: The aerial parts of Halostachys caspica are collected.

-

Drying: The plant material is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried plant material is coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction

-

Maceration: The powdered plant material is macerated with a suitable organic solvent, such as 95% ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction[3].

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Extraction for Alkaloid Enrichment

-

Acidification: The crude extract is dissolved in a dilute acidic solution (e.g., 2% sulfuric acid or 1% hydrochloric acid). This converts the basic alkaloids into their water-soluble salts.

-

Washing with Organic Solvent: The acidic aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly acidic impurities.

-

Basification: The acidic solution is made alkaline (pH 9-10) with a base, such as ammonium hydroxide or sodium carbonate, to precipitate the free alkaloid bases.

-

Extraction of Free Base: The precipitated alkaloids are then extracted with an immiscible organic solvent, such as chloroform or ethyl acetate. This step is repeated several times to ensure complete extraction of the alkaloids.

Purification

-

Drying and Concentration: The combined organic layers containing the crude alkaloid mixture are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Chromatography: Further purification of (-)-halostachine from other co-extracted alkaloids can be achieved using chromatographic techniques. Column chromatography using silica gel or alumina with a suitable solvent system (e.g., a gradient of chloroform and methanol) is a common method.

-

Monitoring: Thin-layer chromatography (TLC) can be used to monitor the separation and identify the fractions containing the target compound.

Visualization of Methodologies and Pathways

Experimental Workflow for Isolation

The following diagram illustrates the generalized workflow for the isolation of (-)-halostachine from Halostachys caspica.

Caption: Generalized workflow for the isolation of (-)-halostachine.

Presumed Signaling Pathway of Halostachine

Halostachine is believed to act as a sympathomimetic agent, primarily through its interaction with adrenergic receptors. Its structural similarity to other β-phenethylamines suggests it may function as a β-adrenergic agonist.

Caption: Presumed signaling pathway of (-)-halostachine as a β-adrenergic agonist.

Conclusion and Future Directions

(-)-Halostachine, first discovered in Halostachys caspica, remains a compound of interest due to its pharmacological relationship to other sympathomimetic amines. While its historical discovery is documented, a significant gap exists in the modern scientific literature regarding its detailed isolation and characterization from its natural source. The lack of specific quantitative yield data and comprehensive spectroscopic analysis (NMR, MS, IR) of the naturally occurring enantiomer presents an opportunity for future research. A thorough phytochemical re-investigation of Halostachys caspica employing modern analytical techniques would be invaluable. Such a study would not only provide the missing data for (-)-halostachine but could also lead to the discovery of other bioactive compounds within this unique halophytic plant. This foundational work is essential for any future development of halostachine or its derivatives for therapeutic applications.

References

A Technical Guide to the Natural Sources of N-methylphenylethanolamine (NMPEA) Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylphenylethanolamine (NMPEA), also known as halostachine, is a naturally occurring biogenic amine with a chemical structure similar to that of ephedrine and other stimulants. This technical guide provides a comprehensive overview of the known natural sources of NMPEA and related alkaloids. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of this compound. This document details the plant and animal species in which NMPEA has been identified, summarizes the available quantitative data on its concentration, outlines experimental protocols for its extraction and analysis, and illustrates its primary known biological pathway.

Introduction to N-methylphenylethanolamine (NMPEA)

N-methylphenylethanolamine is a phenylethanolamine alkaloid with the chemical formula C₉H₁₃NO. Structurally, it is a β-hydroxy-phenethylamine.[1] Its presence in various plant species has been a subject of interest for its potential pharmacological activities, which are believed to be similar to other adrenergic amines. Historically, plants containing NMPEA have been used in traditional medicine for their stimulant and tonic effects.[2] Understanding the natural distribution and concentration of this alkaloid is crucial for its potential development as a therapeutic agent.

Natural Sources of NMPEA Alkaloids

NMPEA has been identified in a variety of plant species across different families. Its presence has also been detected in animal tissues.

Plant Sources

The primary natural sources of NMPEA are found within the plant kingdom.

-

Halostachys caspica (syn. Halostachys belangeriana) : This halophytic shrub, native to Central Asia and Eastern Europe, was the first plant from which NMPEA, then named halostachine, was isolated.[1][2][3][4] It has been traditionally used in herbal medicine for its stimulating properties.[2]

-

Lolium perenne (Perennial Ryegrass) : This common forage grass has been found to contain NMPEA.[1][3][4]

-

Festuca arundinacea (Tall Fescue) : Another widely distributed grass species that contains NMPEA.[1][3][4]

Several species within the Acacia genus are known to contain N-methylphenethylamine and other related alkaloids.

-

Acacia adunca : Leaves of this species have been reported to contain significant amounts of β-methyl-phenethylamine (an alternative name for N-methylphenethylamine).[5][6]

-

Acacia berlandieri : This species, native to North America, has been confirmed to contain N-methylphenethylamine.[7][8]

-

Acacia rigidula : Another North American species where the presence of N-methyl-phenethylamine has been reported.[8]

The genus Ephedra is well-known for its production of ephedrine and pseudoephedrine. While direct evidence for high concentrations of NMPEA across all species is limited, the biosynthetic pathways for these alkaloids are closely related, suggesting the potential for NMPEA presence.[9][10][11][12][13]

While not a direct source of NMPEA, some Citrus species are known to produce structurally similar alkaloids like N-methyltyramine.[14][15][16] The enzymatic machinery present in these plants for N-methylation of phenylethanolamines is of interest to researchers studying the biosynthesis of these compounds.

Animal Sources

-

Rat Brain : Early research has suggested the presence of N-methylphenylethanolamine in the brains of rats, indicating its potential role as an endogenous neuromodulator.[1][3][4]

Quantitative Data on NMPEA Concentration

The concentration of NMPEA can vary significantly between different species and even within different parts of the same plant. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Alkaloid | Concentration (% of Dry Weight) | Reference |

| Acacia adunca | Leaves | β-methyl-phenethylamine | 2.4% | [5][6] |

| Acacia adunca | Aerial Parts (stems, leaves, flowers) | Total Alkaloids (70% β-methyl-phenethylamine) | 3.2% | [5][6] |

| Acacia berlandieri | Leaves | N-Methylphenethylamine | 0.54% | [7] |

Experimental Protocols

The extraction and quantification of NMPEA from natural sources typically involve chromatographic and spectrometric techniques.

General Extraction and Isolation Methodology

A general protocol for the extraction of alkaloids from plant material is as follows:

-

Drying and Grinding : The plant material (e.g., leaves, stems) is dried to a constant weight and then finely ground to increase the surface area for extraction.

-

Solvent Extraction : The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, often with the addition of a small amount of acid to facilitate the extraction of the basic alkaloids. This can be performed using methods like maceration, Soxhlet extraction, or ultrasonic-assisted extraction.

-

Acid-Base Partitioning : The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other plant constituents. The extract is acidified, and non-alkaloidal compounds are removed by extraction with an immiscible organic solvent. The aqueous layer is then basified, and the free alkaloids are extracted into an organic solvent.

-

Purification : The resulting alkaloid fraction can be further purified using techniques like column chromatography or preparative thin-layer chromatography.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common and reliable method for the quantification of NMPEA.

-

Derivatization : To improve the volatility and chromatographic properties of NMPEA, it is often derivatized, for example, by acylation.

-

GC Separation : The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column). The oven temperature is programmed to achieve optimal separation of the target analyte from other compounds.

-

MS Detection : The separated compounds are detected by a mass spectrometer. Quantification is typically performed in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, using a specific ion characteristic of the derivatized NMPEA.

-

Calibration : A calibration curve is generated using standard solutions of NMPEA of known concentrations to allow for the accurate quantification of the analyte in the sample.

Signaling Pathways and Biological Activity

The primary known biological interaction of NMPEA is with the enzyme phenylethanolamine N-methyltransferase (PNMT).

Interaction with Phenylethanolamine N-methyltransferase (PNMT)

PNMT is an enzyme that catalyzes the conversion of norepinephrine to epinephrine (adrenaline) in the adrenal medulla and in certain neurons in the brain. NMPEA can act as a substrate for PNMT, which methylates the primary amine group of phenylethanolamine to a secondary amine. This interaction suggests that NMPEA could potentially influence adrenergic pathways.

Caption: Biosynthesis of NMPEA via PNMT.

Conclusion

N-methylphenylethanolamine is a naturally occurring alkaloid found in a range of plant species and has been detected in animal tissues. The quantitative data available, primarily for Acacia species, indicates that concentrations can be significant. The established protocols for its extraction and analysis provide a solid foundation for further research. The interaction of NMPEA with PNMT highlights its potential to modulate adrenergic signaling. This guide provides a foundational understanding for scientists and researchers to explore the therapeutic and pharmacological potential of this intriguing natural compound. Further research is warranted to fully elucidate the distribution, concentration, and biological activity of NMPEA in a wider range of natural sources.

References

- 1. Halostachine - Wikipedia [en.wikipedia.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. N-methylphenylethanolamine (6589-55-5) for sale [vulcanchem.com]

- 4. Buy Halostachine | 495-42-1 [smolecule.com]

- 5. List of Acacia species known to contain psychoactive alkaloids - Wikiwand [wikiwand.com]

- 6. List of Acacia species known to contain psychoactive alkaloids - Wikipedia [en.wikipedia.org]

- 7. troutsnotes.com [troutsnotes.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical composition of various Ephedra species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 12. Ephedra (plant) - Wikipedia [en.wikipedia.org]

- 13. Ephedra (medicine) - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Citrus aurantium L. Active Constituents, Biological Effects and Extraction Methods. An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biosynthetic Pathway of (+)-Halostachine in Plants

Abstract

(+)-Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring phenethylamine alkaloid found in various plant species. Its structural similarity to adrenergic agonists has spurred interest in its pharmacological properties and potential applications. Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel enzymatic tools. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of (+)-halostachine in plants, detailing the key enzymatic steps, intermediate compounds, and relevant quantitative data from analogous pathways. It also includes generalized experimental protocols for the analysis of phenylethylamine alkaloids and visual diagrams of the metabolic sequence and experimental workflows to facilitate further research and development.

Introduction

(+)-Halostachine is a biogenic amine belonging to the phenylethanolamine class of compounds[1][2]. It was first isolated from the Asian shrub Halostachys caspica (syn. Halostachys belangeriana) and has since been identified in other plants, including perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea)[1][2][3]. As a β-hydroxy-phenethylamine, it is structurally related to endogenous neurotransmitters like epinephrine and norepinephrine, as well as other alkaloids such as synephrine and ephedrine[2]. While its precise physiological role in plants is a subject of ongoing research, it is hypothesized to be involved in defense against herbivores and pathogens or in adaptation to environmental stress[1].

The biosynthesis of phenethylamine alkaloids in plants is believed to originate from aromatic amino acids[1][4]. Although the specific enzymes for (+)-halostachine synthesis have not been fully characterized in its native plant species, a putative pathway can be constructed based on well-documented analogous reactions in other organisms[1]. This guide will delineate this proposed pathway, from its amino acid precursor to the final methylated product.

The Proposed Biosynthetic Pathway of (+)-Halostachine

The biosynthesis of (+)-halostachine is proposed to be a three-step enzymatic cascade starting from the aromatic amino acid L-phenylalanine. The core transformations involve decarboxylation, β-hydroxylation, and N-methylation[1].

Step 1: Decarboxylation of L-Phenylalanine

The pathway initiates with the conversion of L-phenylalanine to phenethylamine. This reaction is catalyzed by an aromatic L-amino acid decarboxylase (AADC), an enzyme that utilizes pyridoxal 5'-phosphate (PLP) as a cofactor to remove the carboxyl group from the amino acid[1][5][6].

-

Substrate: L-Phenylalanine

-

Enzyme: Aromatic L-Amino Acid Decarboxylase (AADC)

-

Product: Phenethylamine

Step 2: β-Hydroxylation of Phenethylamine

In the second step, phenethylamine undergoes hydroxylation at the β-carbon of its ethyl side chain to form phenylethanolamine[1]. This reaction is analogous to the conversion of dopamine to norepinephrine, which is catalyzed by dopamine β-hydroxylase (DBH), a copper-containing monooxygenase that requires ascorbate and molecular oxygen as co-substrates[7][8]. The plant enzyme responsible for this step is likely a similar β-hydroxylase.

-

Substrate: Phenethylamine

-

Enzyme: Phenethylamine β-hydroxylase (putative)

-

Product: Phenylethanolamine

Step 3: N-methylation of Phenylethanolamine

The final step in the pathway is the N-methylation of the primary amine group of phenylethanolamine to yield (+)-halostachine[1]. This reaction is catalyzed by a specific N-methyltransferase, likely a phenylethanolamine N-methyltransferase (PNMT) or a similar enzyme[3][9]. This enzymatic step utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, converting it to S-adenosyl-L-homocysteine (SAH) in the process[9][10][11].

-

Substrate: Phenylethanolamine

-

Enzyme: Phenylethanolamine N-methyltransferase (PNMT)

-

Product: (+)-Halostachine (N-methylphenylethanolamine)

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed enzymatic sequence for the biosynthesis of (+)-halostachine.

Caption: Proposed pathway from L-Phenylalanine to (+)-Halostachine.

Quantitative Data

Specific kinetic data for the enzymes in the (+)-halostachine pathway from its native plant sources are not yet available in the literature. However, data from related and analogous enzymes provide valuable context for understanding the potential substrate specificities and efficiencies of these reactions.

Table 1: Substrate Specificity of a Related Phenylethanolamine N-methyl Transferase (PNMT)

| Substrate | Relative Activity (%) |

| Phenylethanolamine | 100 |

| Normetanephrine | 50 |

| Phenylethylamine | 28 |

| Data derived from studies on PNMT, which may have different characteristics from the specific plant enzyme involved in halostachine biosynthesis[3]. |

Table 2: Properties of Analogous Biosynthetic Enzymes

| Enzyme Family | Cofactors/Co-substrates | Typical Molecular Weight | Source Organism (Example) |

| Aromatic L-Amino Acid Decarboxylase | Pyridoxal 5'-phosphate (PLP) | ~112 kDa (DOPA/5HTP decarboxylase) | Locusta migratoria (insect)[12] |

| Dopamine β-hydroxylase | Ascorbate, O2, Copper | ~290 kDa (tetramer) | Human[7] |

| Phenylethanolamine N-methyltransferase | S-adenosyl-L-methionine (SAM) | ~30-38 kDa | Bovine, Rat, Human[10][13] |

| These properties are from well-characterized analogous enzymes and serve as a reference for the putative enzymes in the (+)-halostachine pathway. |

Experimental Protocols

Elucidating and characterizing the biosynthetic pathway of (+)-halostachine requires robust experimental methodologies. Below are generalized protocols for the extraction, separation, and analysis of phenylethylamine alkaloids from plant tissues.

Protocol 1: General Extraction of Phenylethylamine Alkaloids

-

Tissue Homogenization: Harvest fresh plant material (e.g., leaves, stems) and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Solvent Extraction: Suspend the powdered tissue in an acidic methanolic solution (e.g., 0.1% HCl in 80% methanol). The acidic condition ensures that the amine-containing alkaloids are protonated and remain in the aqueous phase.

-

Sonication and Centrifugation: Sonicate the mixture for 30 minutes in an ice bath to facilitate cell lysis and extraction. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the crude alkaloid extract.

-

Solid-Phase Extraction (SPE) Cleanup: For further purification, pass the crude extract through a strong cation-exchange SPE cartridge. Wash the cartridge with methanol to remove neutral and acidic compounds. Elute the retained alkaloids using a basic methanolic solution (e.g., 5% NH4OH in methanol).

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for subsequent analysis (e.g., HPLC-grade water/acetonitrile mixture).

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

-

Chromatographic System: Utilize a reverse-phase HPLC system equipped with a C18 column.

-

Mobile Phase: Employ a gradient elution method with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Elution Gradient: Start with a low percentage of solvent B, gradually increasing it over the course of the run to separate compounds with varying polarities.

-

Detection: Use a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for detection. DAD allows for the monitoring of absorbance at multiple wavelengths, while MS provides mass-to-charge ratio information for definitive identification and quantification.

-

Quantification: Prepare a standard curve using a certified reference standard of (+)-halostachine. Spike plant extracts with known amounts of the standard to assess recovery and matrix effects.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the identification and quantification of (+)-halostachine from plant sources.

Caption: General workflow for alkaloid analysis from plant tissue.

Conclusion and Future Directions

The proposed biosynthetic pathway for (+)-halostachine, proceeding from L-phenylalanine through phenethylamine and phenylethanolamine, provides a robust framework for understanding its formation in plants. This pathway is supported by extensive evidence from analogous metabolic routes for other phenethylamine alkaloids. However, the definitive characterization of the specific enzymes—the AADC, β-hydroxylase, and N-methyltransferase—from Halostachys caspica or other halostachine-producing species remains a critical area for future research.

Future work should focus on:

-

Enzyme Isolation and Characterization: Isolating the candidate enzymes and performing detailed kinetic studies to confirm their substrate specificity and catalytic mechanisms.

-

Gene Identification: Identifying and cloning the genes that encode these biosynthetic enzymes. This will enable heterologous expression and large-scale production of (+)-halostachine in microbial or plant-based systems.

-

Regulatory Mechanisms: Investigating how the expression and activity of these enzymes are regulated in response to developmental cues and environmental stimuli.

A deeper understanding of the (+)-halostachine biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also unlock new opportunities for the biotechnological production of this and other valuable alkaloids for pharmaceutical and industrial applications.

References

- 1. Buy Halostachine | 495-42-1 [smolecule.com]

- 2. Halostachine - Wikipedia [en.wikipedia.org]

- 3. N-methylphenylethanolamine (6589-55-5) for sale [vulcanchem.com]

- 4. Biosynthetic Pathways of Hormones in Plants [mdpi.com]

- 5. Tyrosine Decarboxylase | Worthington Biochemical [worthington-biochem.com]

- 6. Crystal structure of tyrosine decarboxylase and identification of key residues involved in conformational swing and substrate binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 8. Dopamine beta-hydroxylase: biochemistry and molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 10. PNMT - Creative Enzymes [creative-enzymes.com]

- 11. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of tyrosine, DOPA and decarboxylase enzymes in the synthesis of monoamines in the brain of the locust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. genecards.org [genecards.org]

Pharmacological profile of beta-hydroxy-phenethylamines

An In-depth Technical Guide to the Pharmacological Profile of Beta-Hydroxy-Phenethylamines

Abstract

Beta-hydroxy-phenethylamines are a class of organic compounds structurally related to the endogenous catecholamine neurotransmitters. This technical guide provides a comprehensive overview of their pharmacological profile, focusing on their interactions with key G-protein coupled receptors (GPCRs), including adrenergic and trace amine-associated receptors. We present quantitative data on receptor binding affinities and functional activities, detail the structure-activity relationships that govern their potency and selectivity, and provide standardized protocols for their in vitro characterization. This document is intended to serve as a core reference for researchers in pharmacology and medicinal chemistry engaged in the study and development of novel therapeutics targeting these systems.

Introduction

The beta-hydroxy-phenethylamine scaffold, characterized by a phenyl ring, an ethylamine side chain, and a hydroxyl group at the beta-carbon, is a cornerstone of neuropharmacology. This structural motif is shared by critical endogenous neurotransmitters such as norepinephrine and epinephrine, as well as numerous synthetic drugs.[1] The presence and configuration of the beta-hydroxyl group are critical determinants of pharmacological activity, influencing both receptor affinity and intrinsic efficacy.[[“]] These compounds primarily exert their effects by interacting with adrenergic receptors and the more recently characterized Trace Amine-Associated Receptor 1 (TAAR1).[1] Understanding their detailed pharmacological profile is essential for the rational design of new chemical entities with desired therapeutic actions, from cardiovascular agents to central nervous system modulators.

Primary Molecular Targets and Mechanism of Action

The principal molecular targets for beta-hydroxy-phenethylamines are members of the GPCR superfamily. Interaction with these receptors initiates intracellular signaling cascades that mediate the compound's physiological effects.

-

Adrenergic Receptors (ARs): These are the classical targets for beta-hydroxy-phenethylamines. They are subdivided into α (α₁, α₂) and β (β₁, β₂, β₃) subtypes. Agonism at these receptors, particularly β-ARs, typically involves the activation of the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This signaling pathway is fundamental to processes such as cardiac muscle contraction and smooth muscle relaxation.[4]

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenylethanolamine and its analogs are now recognized as agonists at TAAR1.[1] TAAR1 is a Gαs-coupled receptor that can modulate dopaminergic and serotonergic neurotransmission, making it a target of interest for psychiatric and neurological disorders.[5]

The activation of Gαs-coupled receptors by a beta-hydroxy-phenethylamine agonist follows a well-defined pathway, as illustrated below.

Quantitative Pharmacological Data

The affinity and functional potency of beta-hydroxy-phenethylamines vary significantly based on their specific structure and the receptor subtype being assayed. The following tables summarize key quantitative data from in vitro studies.

Table 1: Functional Activity of Phenylethanolamine Enantiomers at Human TAAR1

| Compound | Enantiomer | ED₅₀ (nM) | Eₘₐₓ (%) |

| Phenylethanolamine | R-(-) | ~1800[1] | ~110[1] |

| Phenylethanolamine | S-(+) | ~1720[1] | ~105[1] |

| β-Phenethylamine (Reference) | - | ~106[1] | ~100[1] |

| Data derived from functional assays in rGαsAV12-664 cells expressing human TAAR1.[1] |

Table 2: Comparative Binding Affinities at Adrenergic and Serotonergic Receptors

| Compound | Receptor | Assay Type | Affinity Metric (Value) |

| Phenylethanolamine | β₂ Adrenergic | Competition vs ³[H]-CGP-12177 | ~1/400x affinity of epinephrine[1] |

| 2C-O-27 | 5-HT₂ₐ | Radioligand Binding | Kᵢ = 8.1 nM[6] |

| Ψ-2C-O-16 | 5-HT₂ₐ | Radioligand Binding | Kᵢ = 8-54 nM[7] |

| Ψ-2C-O-3 | 5-HT₂C | Radioligand Binding | Kᵢ = 110-510 nM[7] |

| Note: 2C-O and Ψ-2C-O derivatives are substituted beta-hydroxy-phenethylamines, illustrating the impact of ring substitutions on receptor affinity. |

Structure-Activity Relationships (SAR)

The interaction of beta-hydroxy-phenethylamines with their target receptors is governed by specific structural features.

-

β-Hydroxyl Group: The presence of a hydroxyl group on the beta-carbon is crucial for high-potency agonist activity at adrenergic receptors.[[“]] Its stereochemistry is also critical, with the (R)-enantiomer generally being more potent.[[“]][8]

-

Aromatic Ring Substitutions: For adrenergic activity, catechol-like hydroxyl groups (at the 3 and 4 positions) significantly enhance affinity.[[“]] For serotonergic receptors like 5-HT₂ₐ, bulky substituents at the 4-position can result in high affinity.[6][9]

-

N-Substitution: The size of the substituent on the amine nitrogen influences selectivity. Larger alkyl groups tend to favor β-ARs over α-ARs.[[“]] For TAAR1, N-methylation leads to a reduction in potency.[10]

-

α-Substitution: Adding a methyl group to the alpha-carbon (as in amphetamines) reduces both potency and efficacy at TAAR1.[10]

Detailed Experimental Protocols

Accurate pharmacological characterization relies on robust and standardized in vitro assays. The two most common methods are radioligand binding assays to determine affinity and functional assays to measure cellular responses.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.[11]

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Materials:

-

Receptor Source: Homogenized tissue or cell membranes from cell lines expressing the target receptor.[12]

-

Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I.[13]

-

Test Compound: Unlabeled beta-hydroxy-phenethylamine derivative.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[12][14]

-

Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[12]

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend the pellet in the assay buffer.[12]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (typically at or below its Kₔ), and varying concentrations of the unlabeled test compound.[12]

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[12]

-

Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.[12]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[12]

-

Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to act as an agonist or antagonist at Gαs- or Gαi-coupled receptors by quantifying changes in intracellular cAMP levels.[15]

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound.

Materials:

-

Cell Line: A cell line (e.g., HEK293) stably expressing the target Gαs-coupled receptor.[16]

-

Assay Medium: e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX.[17]

-

Test Compound: Agonist or antagonist.

-

cAMP Detection Kit: Commercially available kits, often based on HTRF or AlphaScreen technology.[3][17]

-

Plate Reader: Capable of detecting the specific signal from the kit (e.g., fluorescence or luminescence).

Methodology:

-

Cell Plating: Seed cells into a 384-well plate and allow them to adhere.[3]

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of the test compound to the cells.

-

Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound before adding a fixed concentration (e.g., EC₈₀) of a known agonist.[3]

-

-

Stimulation: Incubate the plate for a specific time (e.g., 30 minutes at room temperature) to allow for cAMP production.[17]

-

Cell Lysis & Detection: Add the lysis buffer and detection reagents from the cAMP kit directly to the wells. The detection reagents typically include a labeled anti-cAMP antibody and a labeled cAMP competitor.[17][18]

-

Signal Reading: After another incubation period as specified by the kit manufacturer, read the plate on a compatible plate reader. The signal generated is inversely proportional to the amount of cAMP produced by the cells.[18]

-

Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve run in parallel. Plot cAMP concentration against the log concentration of the test compound. Fit the data to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) for agonists, or IC₅₀ for antagonists.[18]

Conclusion

The beta-hydroxy-phenethylamine scaffold is a privileged structure in pharmacology, providing a versatile template for interacting with adrenergic and trace amine-associated receptors. Its pharmacological profile is finely tuned by stereochemistry and substitutions on the aromatic ring and amine terminus. The methodologies of radioligand binding and functional cAMP assays provide a robust framework for quantifying the affinity and efficacy of novel derivatives, guiding the drug discovery process. This guide serves as a foundational resource for professionals seeking to explore and exploit the therapeutic potential of this important chemical class.

References

- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 2. consensus.app [consensus.app]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-phenylethylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 7. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. revvity.com [revvity.com]

- 14. Radioligand binding assays [bio-protocol.org]

- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. researchgate.net [researchgate.net]

Initial Structural Elucidation of Halostachine: A Technical Guide

This technical guide provides a comprehensive overview of the initial structural elucidation of Halostachine, a naturally occurring protoalkaloid. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and logical workflows pertinent to the foundational studies of this compound.

Introduction

Halostachine, chemically known as N-methylphenylethanolamine, is a biogenic amine structurally analogous to stimulants like ephedrine and synephrine.[1] It was first isolated from the Asian shrub Halostachys caspica.[1] The initial discovery and isolation were carried out by Syrneva; however, the proposed structure was later corrected by Menshikov and Rubinstein.[2][3] In its natural form, Halostachine exists as a single levorotatory enantiomer, specifically the (R)-enantiomer.[1][2] Its structural similarity to adrenergic compounds has spurred interest in its pharmacological effects, particularly as a beta-adrenergic agonist.[1]

Physicochemical Properties

The fundamental physicochemical data are crucial for the identification and characterization of Halostachine in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [1][3][4][5] |

| Molecular Weight | 151.21 g/mol | [1][3][4][5] |

| IUPAC Name | (1R)-2-(methylamino)-1-phenylethanol | [1][3][5] |

| Appearance | Colorless solid | [2][3] |

| Melting Point (R-enantiomer) | 43-45 °C | [2][3] |

| Melting Point (Racemate) | 75-76 °C | [2] |

| Specific Rotation ([α]D of R-enantiomer) | -47.03° | [2] |

| Hydrochloride Salt M.P. (R-enantiomer) | 113-114 °C | [2] |

| Hydrochloride Salt [α]D (R-enantiomer) | -52.21° | [2] |

| pKa (Hydrochloride Salt at 25°C) | 9.29 | [2] |

Initial Structural Elucidation: A Methodological Workflow

The initial determination of Halostachine's structure would have followed a classical phytochemical workflow, combining extraction, purification, and characterization, ultimately confirmed by chemical synthesis. This logical process is outlined below.

Experimental Protocols

The following sections detail the methodologies that were likely employed in the initial isolation, purification, and structural confirmation of Halostachine.

This protocol is based on established methods for alkaloid extraction from plant materials.

-

Plant Material Preparation: The aerial parts of Halostachys caspica are collected and air-dried in a well-ventilated area, shielded from direct sunlight. The dried material is then coarsely powdered to increase the surface area for efficient solvent extraction.[1]

-

Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus with a polar solvent such as methanol or ethanol, to extract the alkaloids and other metabolites.

-

Solvent Removal: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent, yielding a viscous residue.

-

Acid-Base Extraction:

-

The crude residue is dissolved in a dilute acidic solution (e.g., 2% sulfuric acid), which protonates the basic alkaloid, rendering it water-soluble.[1]

-

This aqueous acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether) to remove neutral and weakly basic impurities.[1]

-

The purified aqueous layer is then made alkaline (pH 9-10) with a base like ammonium hydroxide. This deprotonates the alkaloid salt, causing the free base to precipitate.[1]

-

The precipitated free base is then extracted into an immiscible organic solvent, such as chloroform or ethyl acetate.[1]

-

-

Final Purification:

-

The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield a purified alkaloid mixture.[1]

-

Further purification can be achieved using column chromatography on silica gel or alumina, eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol).[1]

-

Thin-layer chromatography (TLC) is used to monitor the fractions and identify those containing pure Halostachine.[1]

-

A classical synthesis route, as described by Durden and co-workers, provides an unambiguous method for confirming the proposed structure of Halostachine.[2]

-

Bromination of Acetophenone: Acetophenone is brominated using elemental bromine to yield α-bromoacetophenone.[2][3]

-

Amination: The resulting α-bromoacetophenone is reacted with N-methylbenzylamine to form an amino-ketone intermediate.[2][3]

-

Reduction of Ketone: The carbonyl group of the amino-ketone is reduced to a hydroxyl group using a strong reducing agent like lithium aluminium hydride (LiAlH₄), yielding the corresponding amino-alcohol.[2][3]

-

Debenzylation: The N-benzyl protecting group is removed via catalytic hydrogenation using a palladium on charcoal (Pd/C) catalyst, yielding the final product, racemic Halostachine.[2]

The physical and spectral properties of the synthesized compound are then compared with those of the naturally isolated substance to confirm the structure.

Presumed Signaling Pathway

For drug development professionals, understanding the compound's mechanism of action is critical. Halostachine is presumed to act as a beta-adrenergic agonist. The generally accepted signaling pathway for this class of compounds is depicted below.

References

The Pharmacological Profile of (+)-Halostachine at Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Halostachine, a naturally occurring phenethylamine alkaloid, has garnered interest for its sympathomimetic properties. This technical guide provides an in-depth analysis of the mechanism of action of (+)-Halostachine at human adrenergic receptors. Quantitative data from in vitro functional assays are presented, characterizing its activity as a partial agonist at α1-adrenergic receptor subtypes. Detailed experimental methodologies for assessing receptor binding and functional activity are provided, along with visualizations of the associated signaling pathways and experimental workflows. Notably, while functional activity has been characterized, specific binding affinity data (Ki values) for (+)-Halostachine at adrenergic receptors remain to be fully elucidated in the public domain.

Introduction

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are critical mediators of the sympathetic nervous system, responding to the endogenous catecholamines epinephrine and norepinephrine. They are broadly classified into α and β subtypes, each with further subdivisions (α1A, α1B, α1D, α2A, α2B, β1, β2, β3), which are involved in a wide array of physiological processes. The interaction of exogenous ligands with these receptors can elicit a range of therapeutic and physiological effects. (+)-Halostachine, also known as N-methylphenylethanolamine, is a biogenic amine found in various plant species. Its structural similarity to endogenous catecholamines suggests a potential interaction with adrenergic receptors, which has been the subject of pharmacological investigation. This guide aims to consolidate the current understanding of (+)-Halostachine's mechanism of action at these receptors.

Quantitative Analysis of (+)-Halostachine Activity

In vitro functional assays have been employed to determine the potency (EC50) and efficacy (Emax) of (+)-Halostachine at various human adrenergic receptor subtypes. The available data indicate that (+)-Halostachine acts as a partial agonist at α1-adrenergic receptors, with no significant activity observed at α2 or β-adrenergic receptors at the concentrations tested.

| Receptor Subtype | EC50 (µM) | Emax (%) | Agonist/Antagonist Activity |

| α1A | 8.7 | 59 | Partial Agonist |

| α1B | 1.1 | 77 | Partial Agonist |

| α1D | 2.1 | 82 | Partial Agonist |

| α2A | >300 | No activity | - |

| α2B | >300 | No activity | - |

| β1 | >300 | No activity | - |

| β2 | >300 | No activity | - |

Table 1: Functional Activity of (+)-Halostachine at Human Adrenergic Receptors.

Adrenergic Receptor Signaling Pathways

The differential effects of (+)-Halostachine are a direct consequence of the distinct signaling cascades initiated by the adrenergic receptor subtypes it activates.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by an agonist like (+)-Halostachine leads to the coupling of the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response.

α1-Adrenergic Receptor Gq Signaling Pathway.

α2 and β-Adrenergic Receptor Signaling

While (+)-Halostachine did not demonstrate significant activity at α2 or β-adrenergic receptors, it is important to understand their canonical signaling pathways for context. α2-adrenergic receptors typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, β-adrenergic receptors primarily couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP production. cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

Canonical α2 (Gi) and β (Gs) Adrenergic Signaling.

Experimental Protocols

The characterization of (+)-Halostachine's activity at adrenergic receptors involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure receptor activation or inhibition.

Radioligand Competition Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as (+)-Halostachine, by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the Ki of (+)-Halostachine for a specific adrenergic receptor subtype.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human adrenergic receptor subtype of interest.

-

Radiolabeled ligand with known affinity (Kd) for the receptor (e.g., [3H]-Prazosin for α1 receptors, [3H]-Yohimbine for α2 receptors, [125I]-Cyanopindolol for β receptors).

-

Unlabeled (+)-Halostachine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Scintillation cocktail.

-

Glass fiber filters (e.g., GF/C).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

-

A range of concentrations of (+)-Halostachine (e.g., 10-10 to 10-4 M).

-

Membrane preparation (e.g., 10-50 µg protein per well).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of (+)-Halostachine. The IC50 value (the concentration of (+)-Halostachine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Competition Binding Assay Workflow.

Inositol Phosphate (IP-One) HTRF Assay (for α1 Receptors)

This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify the activation of Gq-coupled receptors like the α1-adrenergic receptor.

Objective: To determine the EC50 and Emax of (+)-Halostachine for α1-adrenergic receptor activation.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human α1-adrenergic receptor subtype of interest.

-

IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).

-

Stimulation buffer (e.g., HBSS, 20 mM HEPES, 50 mM LiCl).

-

(+)-Halostachine.

-

White 384-well microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Seeding: Seed cells into a white 384-well plate and incubate overnight to allow for adherence.

-

Compound Addition: Remove the culture medium and add varying concentrations of (+)-Halostachine diluted in stimulation buffer.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

-

Lysis and Detection: Add the IP-One HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well.

-

Incubation: Incubate at room temperature for 60 minutes in the dark.

-

Reading: Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.

-

Data Analysis: Calculate the 665/620 nm ratio and plot it against the log concentration of (+)-Halostachine. Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.

cAMP Accumulation HTRF Assay (for α2 and β Receptors)

This functional assay measures changes in intracellular cyclic AMP (cAMP) levels to determine the activity of compounds at Gi-coupled (α2) or Gs-coupled (β) adrenergic receptors.

Objective: To determine the effect of (+)-Halostachine on cAMP levels mediated by α2 or β-adrenergic receptors.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human α2 or β-adrenergic receptor subtype of interest.

-

cAMP HTRF assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate).

-

Stimulation buffer (e.g., HBSS, 20 mM HEPES, 500 µM IBMX).

-

(+)-Halostachine.

-

Forskolin (for Gi assays).

-

White 384-well microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Seeding: Seed cells into a white 384-well plate and incubate overnight.

-

Compound Addition:

-

For β (Gs) receptors: Add varying concentrations of (+)-Halostachine in stimulation buffer.

-

For α2 (Gi) receptors: Add varying concentrations of (+)-Halostachine in stimulation buffer, followed by a fixed concentration of forskolin to stimulate basal cAMP production.

-

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Add the cAMP HTRF detection reagents in lysis buffer.

-

Incubation: Incubate at room temperature for 60 minutes in the dark.

-

Reading: Measure the HTRF signal.

-

Data Analysis: Calculate the 665/620 nm ratio and plot it against the log concentration of (+)-Halostachine to determine agonist (decrease in ratio for Gs) or antagonist (increase in ratio for Gi) activity.

Conclusion

The available evidence indicates that (+)-Halostachine functions as a partial agonist at human α1A, α1B, and α1D adrenergic receptors, with a notable lack of activity at α2 and β subtypes. The primary mechanism of action at α1 receptors involves the Gq/PLC/IP3 signaling pathway. While its functional profile has been partially characterized, a comprehensive understanding of its pharmacological properties is hampered by the absence of publicly available binding affinity (Ki) data. Further research, employing methodologies such as the radioligand competition binding assays detailed herein, is required to fully elucidate the binding characteristics of (+)-Halostachine at the full spectrum of adrenergic receptors. Such data are essential for a complete assessment of its potential therapeutic applications and off-target effects.

In Vitro Bioactivity of (+)-Halostachine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring phenylethanolamine alkaloid with structural similarities to sympathomimetic amines like synephrine and ephedrine. Found in various plant species, it has garnered interest for its potential pharmacological effects. This technical guide provides a comprehensive overview of the currently available in vitro data on the bioactivity of (+)-Halostachine, with a focus on its interactions with adrenergic and serotonergic systems, as well as its effects on monoamine oxidase enzymes. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows to support further research and development efforts.

Adrenergic Receptor Bioactivity

(+)-Halostachine primarily exerts its effects through interaction with adrenergic receptors, particularly the β-adrenergic subtypes.

Adrenergic Receptor Binding Affinity

Data on the binding affinity of (+)-Halostachine across a comprehensive panel of adrenergic receptor subtypes is limited in publicly available literature. The most definitive data points to its interaction with the β2-adrenergic receptor.

Table 1: Adrenergic Receptor Binding Affinities of (+)-Halostachine

| Receptor Subtype | Ligand | Test System | Ki (nM) | Reference |

| β2 | Racemic Halostachine | Transfected HEK293 cells | ~1/120th the affinity of epinephrine | [1] |

| α1 | (+)-Halostachine | Data Not Available | - | |

| α2 | (+)-Halostachine | Data Not Available | - | |

| β1 | (+)-Halostachine | Data Not Available | - | |

| β3 | (+)-Halostachine | Data Not Available | - |

Note: The available data for β2 receptors is a relative affinity compared to epinephrine and not a direct Ki value.

Adrenergic Receptor Functional Activity

In vitro functional assays have confirmed that (+)-Halostachine acts as a partial agonist at β2-adrenergic receptors, leading to the stimulation of downstream signaling pathways.

Table 2: Adrenergic Receptor Functional Activity of (+)-Halostachine

| Receptor Subtype | Assay Type | Test System | Parameter | Value | Reference |

| β2 | cAMP Accumulation | Transfected HEK293 cells | Efficacy | ~19% of epinephrine's maximal stimulation | [1] |

| α1 | Data Not Available | - | - | - | |

| α2 | Data Not Available | - | - | - | |

| β1 | Data Not Available | - | - | - | |

| β3 | Data Not Available | - | - | - |

Serotonergic Receptor Bioactivity

Currently, there is a significant lack of publicly available in vitro data regarding the binding affinity and functional activity of (+)-Halostachine at serotonin receptor subtypes. Comprehensive screening is required to elucidate its potential interactions with the serotonergic system.

Table 3: Serotonergic Receptor Binding Affinities of (+)-Halostachine

| Receptor Subtype | Ligand | Test System | Ki (nM) | Reference |

| 5-HT1A | (+)-Halostachine | Data Not Available | - | |

| 5-HT1B | (+)-Halostachine | Data Not Available | - | |

| 5-HT1D | (+)-Halostachine | Data Not Available | - | |

| 5-HT2A | (+)-Halostachine | Data Not Available | - | |

| 5-HT2B | (+)-Halostachine | Data Not Available | - | |

| 5-HT2C | (+)-Halostachine | Data Not Available | - | |

| Other 5-HT Subtypes | (+)-Halostachine | Data Not Available | - |

Table 4: Serotonergic Receptor Functional Activity of (+)-Halostachine

| Receptor Subtype | Assay Type | Test System | Parameter | Value | Reference |

| All 5-HT Subtypes | Data Not Available | - | - | - |

Monoamine Oxidase (MAO) Activity

(+)-Halostachine has been shown to be a substrate for both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Its interaction is concentration-dependent.

Table 5: Monoamine Oxidase Activity of N-methylphenylethanolamine (Halostachine)

| Enzyme | Activity | Concentration | Km (μM) | Vmax (nM/mg protein/30 mins) | Reference |

| MAO-B | Specific Substrate | 10 μM | 27.7 (high affinity) | 3.67 (high affinity) | [1] |

| MAO-A & MAO-B | Substrate | 100 μM & 1000 μM | 143 (low affinity) | 7.87 (low affinity) | [1] |

Note: The provided data indicates substrate kinetics rather than inhibitory constants (IC50 or Ki).

Experimental Protocols

The following sections detail standardized protocols for key in vitro assays relevant to the bioactivity of (+)-Halostachine.

Radioligand Binding Assay for Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity of (+)-Halostachine for a specific adrenergic receptor subtype.

Objective: To determine the binding affinity (Ki) of (+)-Halostachine for a specific adrenergic receptor subtype (e.g., β2).

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human adrenergic receptor of interest.

-

Radioligand specific for the receptor subtype (e.g., [3H]-CGP-12177 for β-adrenergic receptors).

-

(+)-Halostachine stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known antagonist like propranolol).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and various concentrations of the competitor ((+)-Halostachine).

-

Addition of Competitor: Add increasing concentrations of (+)-Halostachine to the appropriate wells.

-

Addition of Radioligand: Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells.

-

Addition of Cell Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol measures the ability of (+)-Halostachine to stimulate the production of cyclic AMP (cAMP) via Gs-coupled receptors like the β2-adrenergic receptor.

Objective: To determine the potency (EC50) and efficacy of (+)-Halostachine in stimulating cAMP production.

Materials:

-

HEK293 cells stably expressing the human β2-adrenergic receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

(+)-Halostachine stock solution.

-

Positive control (e.g., isoproterenol or epinephrine).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

96-well or 384-well microplates.

Procedure:

-

Cell Seeding: Seed the cells into microplates and grow to a suitable confluency.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

-

Compound Addition: Add increasing concentrations of (+)-Halostachine or the positive control to the wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 and maximal response (Emax) from the resulting dose-response curve. Efficacy can be expressed relative to the maximal response of a full agonist.

Visualizations

Signaling Pathway

Caption: β2-Adrenergic receptor signaling pathway activated by (+)-Halostachine.

Experimental Workflow

Caption: Workflow for in vitro binding and functional assays.

Conclusion

The available in vitro data indicate that (+)-Halostachine is a partial agonist at β2-adrenergic receptors, leading to the stimulation of cAMP production. It also serves as a substrate for both MAO-A and MAO-B. However, there is a notable lack of comprehensive quantitative data regarding its binding affinities and functional potencies across a wide range of adrenergic and serotonergic receptor subtypes. Further research, including broad receptor screening panels and detailed functional characterization, is essential to fully elucidate the pharmacological profile of (+)-Halostachine and to assess its potential for therapeutic development. The experimental protocols and workflows detailed in this guide provide a framework for conducting such investigations.

References

Early Physiological Effects of Halostachys caspica Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachys caspica, a halophytic shrub belonging to the Chenopodiaceae family, has been traditionally utilized in some regions for its purported medicinal properties.[1] Early scientific investigations into the physiological effects of its extracts have primarily focused on the rich flavonoid content. This technical guide provides a comprehensive overview of the foundational research, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Phytochemical Composition

Early studies on Halostachys caspica led to the isolation and identification of several flavonoid compounds from its aerial parts. These compounds are believed to be the primary contributors to the observed physiological effects. The major flavonoids identified include:

-

Flavones: Luteolin, Chrysin, Chrysin 7-O-β-D-glucopyranoside[2][3]

-

Flavonols: Quercetin, Quercetin 3-O-β-D-glucopyranoside, Isorhamnetin-3-O-β-D-glucopyranoside, Isorhamnetin-3-O-β-D-rutinoside[2][3]

Antioxidant Activity

The flavonoid-rich extracts of Halostachys caspica have demonstrated significant antioxidant properties in various in vitro assays. The primary mechanisms of action are believed to be free radical scavenging and the inhibition of lipid peroxidation.

Quantitative Data for Antioxidant Activity

The antioxidant activities of flavonoids isolated from Halostachys caspica have been quantified using DPPH radical scavenging and β-carotene-linoleic acid bleaching assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the activity, are summarized in the table below.

| Compound | DPPH Radical Scavenging Assay IC50 (µg/mL) | β-carotene-linoleic Acid Assay IC50 (µg/mL) |

| Luteolin | 4.52 | 20.11 |

| Chrysin | 10.23 | 25.43 |

| Chrysin 7-O-β-D-glucopyranoside | >200 | 140.48 |

| Quercetin | 2.23 | 14.01 |

| Quercetin 3-O-β-D-glucopyranoside | 150.12 | 120.34 |

| Isorhamentin-3-O-β-D-glucopyranoside | 180.45 | 110.21 |

| Isorhamentin-3-O-β-D-rutinoside | >200 | 130.87 |

| Butylated hydroxytoluene (BHT) (Positive Control) | 3.15 | 18.23 |

Data sourced from Liu et al., 2010.[2]

Experimental Protocols

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

A 0.1 mM solution of DPPH in ethanol is prepared.

-

Various concentrations of the test compounds are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

This assay measures the ability of an antioxidant to inhibit the oxidation of linoleic acid, which in turn prevents the bleaching of β-carotene.

-

A solution of β-carotene in chloroform is prepared.

-

Linoleic acid and Tween 40 are added to the β-carotene solution.

-

The chloroform is removed by evaporation under vacuum.

-

Oxygenated distilled water is added to the residue to form an emulsion.

-

Aliquots of the emulsion are transferred to test tubes containing different concentrations of the test compounds.

-

The absorbance is measured at 470 nm immediately and after incubation at 50°C for 2 hours.

-

The antioxidant activity is calculated based on the rate of β-carotene bleaching.

Visualizations

Caption: Mechanism of free radical scavenging by flavonoids.

Antimicrobial Activity

Extracts of Halostachys caspica and their isolated flavonoids have been shown to possess broad-spectrum antimicrobial activity against various bacteria and fungi. The aglycones generally exhibit stronger activity than their glycoside counterparts.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50).

| Microorganism | Compound | MIC (µg/mL) | IC50 (µg/mL) |

| Staphylococcus aureus | Luteolin | 12.5 | 4.12 |

| Chrysin | 6.25 | 2.05 | |

| Quercetin | 25 | 8.31 | |

| Escherichia coli | Luteolin | 50 | 15.87 |

| Chrysin | 25 | 7.94 | |

| Quercetin | 50 | 16.22 | |

| Candida albicans | Luteolin | 100 | 33.11 |

| Chrysin | 50 | 16.54 | |

| Quercetin | 100 | 32.89 |

Data sourced from Liu et al., 2010.[2]

Experimental Protocol: Dilution-Colorimetric Assay

This method is used to determine the MIC of an antimicrobial agent.

-

A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

Positive (microorganism and broth) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions for the microorganism.

-

A colorimetric indicator (e.g., resazurin) is added to each well. A color change indicates microbial growth.

-

The MIC is determined as the lowest concentration of the compound that inhibits visible growth.

Visualizations

Caption: Workflow for determining Minimum Inhibitory Concentration.

Other Potential Physiological Effects: An Outlook

While early research has predominantly focused on the antioxidant and antimicrobial properties of Halostachys caspica extracts, the identified flavonoid constituents suggest a broader potential for physiological activity. It is important to note that the following effects have been extensively documented for flavonoids from various plant sources, but specific in-depth studies on Halostachys caspica extracts in these areas are currently limited.

Anti-inflammatory Effects

Flavonoids such as quercetin and luteolin are well-known for their anti-inflammatory properties. The potential mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways, such as the NF-κB pathway. Further research is warranted to investigate these effects in the context of Halostachys caspica extracts.

Cardiovascular Effects

Certain flavonoids have been shown to exert beneficial effects on the cardiovascular system. These include vasodilation, improvement of endothelial function, and protection against oxidative stress-induced cardiac damage. The presence of quercetin in Halostachys caspica suggests a potential for similar activities, which could be a promising area for future investigation.

Metabolic Effects

Emerging research indicates that some flavonoids may play a role in regulating glucose and lipid metabolism. Potential mechanisms include the inhibition of digestive enzymes such as α-amylase and α-glucosidase, and the modulation of signaling pathways involved in insulin sensitivity. The metabolic effects of Halostachys caspica extracts remain an unexplored but potentially significant area of research.

Visualizations

Caption: Potential signaling pathways modulated by flavonoids.

Conclusion and Future Directions

Early research on Halostachys caspica extracts has laid a solid foundation, primarily highlighting the significant antioxidant and antimicrobial activities of its flavonoid constituents. The quantitative data and detailed methodologies presented in this guide offer valuable insights for further research and development. However, the exploration of other physiological effects, such as anti-inflammatory, cardiovascular, and metabolic activities, remains a largely untapped area. Future studies should aim to:

-

Conduct comprehensive in vivo studies to validate the in vitro findings and assess the safety and efficacy of Halostachys caspica extracts.

-

Elucidate the specific molecular mechanisms underlying the observed physiological effects.

-

Investigate the potential synergistic interactions between the different phytochemicals present in the crude extracts.

-

Explore the therapeutic potential of Halostachys caspica extracts and their isolated compounds for the development of novel pharmaceuticals and nutraceuticals.